2,4'-Diacetyldiphenyl Oxide
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Overview
Description
2,4’-Diacetyldiphenyl Oxide is an organic compound characterized by the presence of two acetyl groups attached to a diphenyl oxide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Diacetyldiphenyl Oxide typically involves the acetylation of diphenyl oxide. One common method is the Friedel-Crafts acylation reaction, where diphenyl oxide reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 2,4’-diacetyl derivative.
Industrial Production Methods
In industrial settings, the production of 2,4’-Diacetyldiphenyl Oxide may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4’-Diacetyldiphenyl Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4’-Diacetyldiphenyl Oxide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4’-Diacetyldiphenyl Oxide involves its interaction with specific molecular targets and pathways. The acetyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diacetyldiphenyl Oxide
- 4,4’-Diacetyldiphenyl Sulfide
Comparison
2,4’-Diacetyldiphenyl Oxide is unique due to the specific positioning of the acetyl groups, which can influence its chemical reactivity and physical properties
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[4-(2-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-7-9-14(10-8-13)19-16-6-4-3-5-15(16)12(2)18/h3-10H,1-2H3 |
InChI Key |
JBZOYBANGIHYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
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